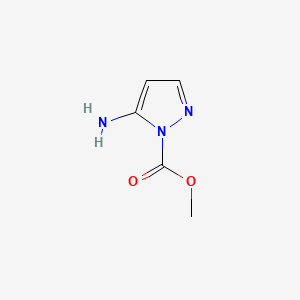
1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and a methyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of hydrazines with 1,3-dicarbonyl compounds, such as β-ketonitriles or α, β-acetylenic aldehydes . The reaction typically proceeds under mild conditions, often using ethanol as a solvent and sodium bicarbonate as a base .
Industrial Production Methods
In industrial settings, the synthesis of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclocondensation: The compound can undergo cyclocondensation reactions to form fused heterocyclic systems.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Cyclocondensation: Reactions often use catalysts such as transition metals or acids to facilitate the formation of fused rings.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic compounds .
Scientific Research Applications
Methyl 5-amino-1H-pyrazole-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound finds applications in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or microbial processes, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-Methyl-5-aminopyrazole
- Pyrazole-3(5)-carboxylic acid
Uniqueness
Methyl 5-amino-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its methyl ester group at the 1-position and amino group at the 5-position make it a versatile intermediate for synthesizing a wide range of heterocyclic compounds .
Properties
IUPAC Name |
methyl 5-aminopyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)8-4(6)2-3-7-8/h2-3H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIANYKEGXWWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














